4-[6-(dimethylamino)pyridazin-4-yl]-N-(2-methylphenyl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-[6-(dimethylamino)pyridazin-4-yl]-N-(2-methylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-14-6-4-5-7-16(14)20-18(25)24-10-8-23(9-11-24)15-12-17(22(2)3)21-19-13-15/h4-7,12-13H,8-11H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFXTGCHTZFUMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC(=NN=C3)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(dimethylamino)pyridazin-4-yl]-N-(2-methylphenyl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 6-chloropyridazine with dimethylamine to form 6-(dimethylamino)pyridazine. This intermediate is then reacted with N-(2-methylphenyl)piperazine-1-carboxamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-[6-(dimethylamino)pyridazin-4-yl]-N-(2-methylphenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule .
Scientific Research Applications
4-[6-(dimethylamino)pyridazin-4-yl]-N-(2-methylphenyl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 4-[6-(dimethylamino)pyridazin-4-yl]-N-(2-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent variations, with data derived from the provided evidence:
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The dimethylamino group in the target compound contrasts with electron-withdrawing substituents like cyano (Compound 24, ) or chloro (A4, ). Dimethylamino may enhance solubility and π-cation interactions but reduce metabolic stability compared to halogens.
- Aromatic Heterocycles: Pyridazine (target compound) vs. triazolopyridazine () or quinazolinone (A28, ) alters binding pocket compatibility. Pyridazine’s smaller size may favor interactions in tighter receptor cavities.
- Carboxamide Linker : Critical for maintaining receptor affinity, as removal of the carbonyl group in analogs reduced D3 receptor binding by >100-fold .
Pharmacological and Binding Comparisons
Dopamine Receptor Selectivity
- Analogs with 2-methylphenyl groups (e.g., target compound) show structural similarity to N-(3-fluoro-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)arylcarboxamides, which exhibit >1,000-fold D3/D2 receptor selectivity due to interactions with the E2 loop . The 2-methylphenyl group in the target compound may similarly enhance selectivity via steric hindrance at D2 receptors.
Enzyme Inhibition
- Substitution at the phenyl ring significantly impacts activity. For example, 4-(1H-Indol-4-yl)-N-(2-methylphenyl)piperazine-1-carboxamide (IC₅₀ = 100,000 nM) shows weaker aspartate aminotransferase inhibition compared to chlorophenyl analogs, suggesting methyl groups reduce enzyme affinity .
Biological Activity
The compound 4-[6-(dimethylamino)pyridazin-4-yl]-N-(2-methylphenyl)piperazine-1-carboxamide is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
- Molecular Formula : C21H28ClN5O2
- Molar Mass : 417.94 g/mol
- CAS Number : 1185295-72-0
The compound features a piperazine core substituted with a pyridazinyl and a methylphenyl group, which may contribute to its pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its effects on various enzymes and cellular pathways. Notably, it has been investigated for its potential as an inhibitor of cytochrome P450 enzymes, particularly CYP51 and CYP5122A1, which are involved in sterol biosynthesis in pathogens like Leishmania species.
Enzyme Inhibition Studies
Research indicates that derivatives of piperazine compounds, including this one, can act as potent inhibitors of CYP51, which is crucial for the survival of certain pathogens. The inhibition of CYP5122A1 was also noted but with varying potency across different analogs. For instance, compounds structurally related to the target compound displayed strong inhibition against CYP51 but were less effective against CYP5122A1 .
Study 1: Inhibition of Leishmania Growth
In a study focusing on the antiparasitic effects, compounds similar to 4-[6-(dimethylamino)pyridazin-4-yl]-N-(2-methylphenyl)piperazine-1-carboxamide demonstrated significant inhibition of Leishmania donovani promastigote growth. The most effective analogs showed EC50 values in the low micromolar range, indicating potential for therapeutic application against leishmaniasis .
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of related piperazine derivatives. The results indicated that these compounds exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Comparative Analysis of Biological Activities
| Compound | Target Enzyme | Inhibition Type | EC50 (µM) | MIC (mg/mL) |
|---|---|---|---|---|
| 4-[6-(dimethylamino)pyridazin-4-yl]-N-(2-methylphenyl)piperazine-1-carboxamide | CYP51 | Strong Inhibitor | Low Micromolar | - |
| Related Piperazine Derivative | CYP5122A1 | Moderate Inhibitor | - | - |
| Analog Compound | - | Antimicrobial (S. aureus) | - | 0.0039 - 0.025 |
The mechanism by which this compound exerts its biological effects appears to involve the disruption of sterol biosynthesis pathways in target organisms. By inhibiting key enzymes like CYP51, it leads to an accumulation of toxic sterol intermediates, ultimately impairing the growth and viability of pathogens such as Leishmania .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
